2-O,3-O,4-O,5-O-Tetramethyl-D-glucose
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Overview
Description
2-O,3-O,4-O,5-O-Tetramethyl-D-glucose is a derivative of D-glucose where four hydroxyl groups are replaced by methoxy groups. This modification results in a compound with the molecular formula C10H20O6 and a molecular weight of 236.26 g/mol . It is a white crystalline solid with a melting point of 87-89°C and a boiling point of 324.4°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose typically involves the methylation of D-glucose. One common method is to react D-glucose with methyl iodide in the presence of a strong base like sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient methylation. The product is then purified through crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-O,3-O,4-O,5-O-Tetramethyl-D-glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Substitution reactions often use reagents like halides (e.g., HCl, HBr) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-O,3-O,4-O,5-O-Tetramethyl-D-glucose has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: The compound is utilized in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of various pharmaceuticals and bioactive molecules.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds
Mechanism of Action
The mechanism of action of 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetramethyl-D-glucose: Similar in structure but differs in the position of methylation.
2,3,4,6-Tetra-O-acetyl-D-glucose: Acetylated derivative with different chemical properties.
1-O,5-O-Diacetyl-2-O,3-O,4-O,6-O-tetramethyl-D-manno-hexitol: Another methylated glucose derivative with additional acetyl groups
Uniqueness
2-O,3-O,4-O,5-O-Tetramethyl-D-glucose is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring selective reactivity and stability .
Properties
Molecular Formula |
C10H20O6 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-6-hydroxy-2,3,4,5-tetramethoxyhexanal |
InChI |
InChI=1S/C10H20O6/c1-13-7(5-11)9(15-3)10(16-4)8(6-12)14-2/h5,7-10,12H,6H2,1-4H3/t7-,8+,9+,10+/m0/s1 |
InChI Key |
ZHDUHOGDACXESL-SGIHWFKDSA-N |
Isomeric SMILES |
CO[C@H](CO)[C@H]([C@@H]([C@H](C=O)OC)OC)OC |
Canonical SMILES |
COC(CO)C(C(C(C=O)OC)OC)OC |
Origin of Product |
United States |
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